

o-Vanillin and Schiff Base Complexes in Drug Development

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Compound Focus: o-Vanillin

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o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) is a key precursor for synthesizing **Schiff base ligands**, which form complexes with metals that show significant cytotoxic activity [1] [2]. The interest in these complexes, particularly organotin(IV) compounds, stems from their potential as non-platinum chemotherapeutic agents, aiming to overcome the side-effects and resistance associated with traditional platinum-based drugs like cisplatin [1] [3].

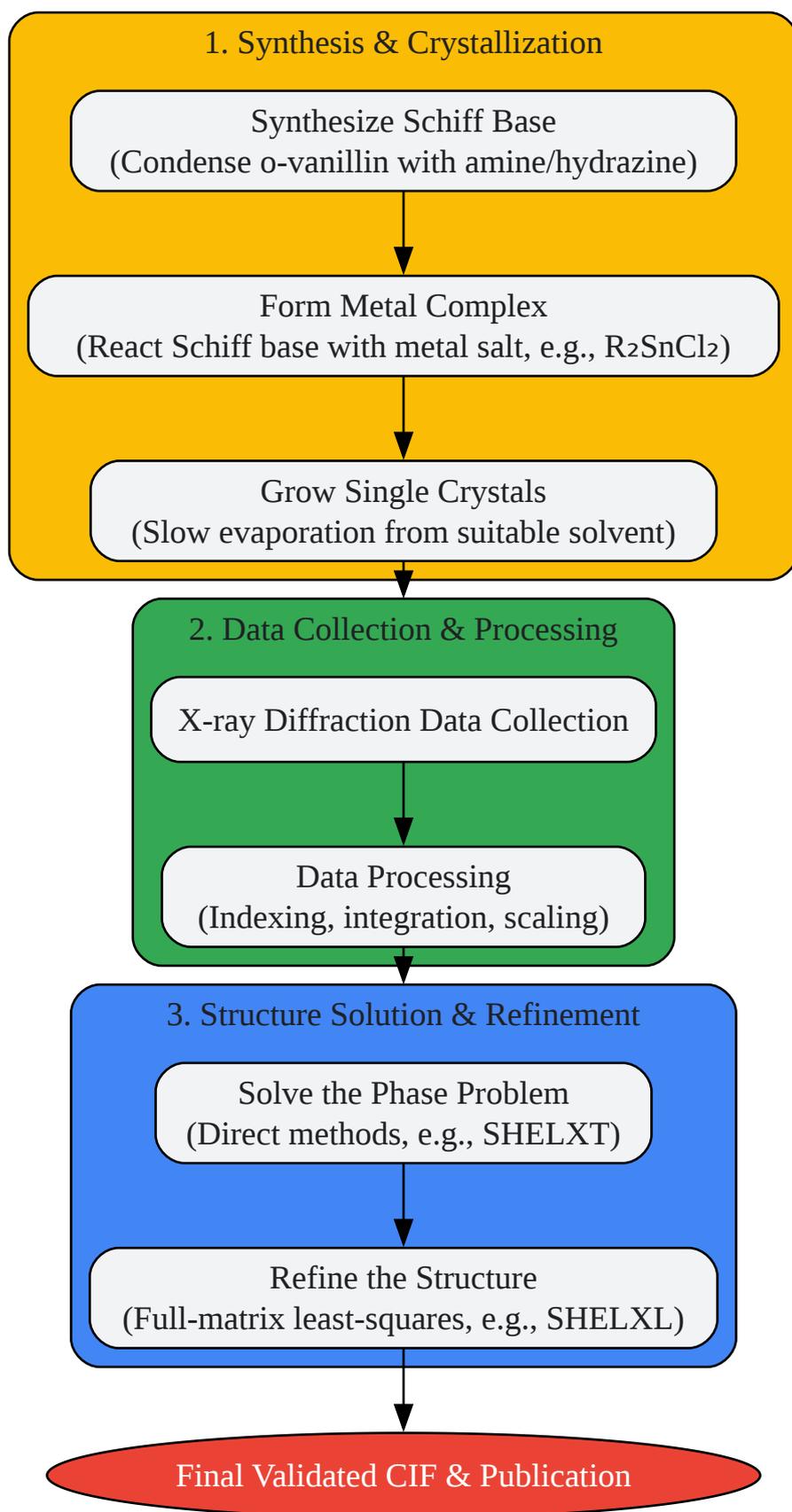
The table below summarizes the core quantitative data for representative organotin(IV) compounds derived from **o-vanillin** Schiff bases [1] [3]:

Compound General Formula	Coordination Geometry	Key Technique(s) for Structure Elucidation	Cytotoxic Activity (Highlight)
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| **[R₂Sn(L)]** (Where L = Schiff base; R = Ph or Me) | Five-coordinate, intermediate between trigonal-bipyramidal and square-pyramidal (C₂NOS geometry) [1] [3]. | Single-crystal X-ray diffraction, Multinuclear NMR (¹H, ¹³C, ¹¹⁹Sn), IR, UV-Vis, DFT calculations [1] [3]. | Diphenyltin(IV) compounds showed greater potency than Schiff bases or dimethyltin(IV) compounds against various cancer cell lines [1].

Experimental Protocol for XRD Analysis

The following workflow outlines the standard methodology for the synthesis, crystallization, and structural analysis of **o-vanillin**-derived complexes, as described in the research [1] [3]:



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Workflow for single-crystal XRD analysis of **o-vanillin** complexes.

Detailed Methodological Steps

- **Synthesis & Crystallization:**

- **Schiff Base Synthesis:** The tridentate ONS Schiff base ligands are typically prepared by condensing **o-vanillin** with amines or hydrazine derivatives (e.g., S-benzylthiocarbamate) in a 1:1 molar ratio in ethanol, often under reflux [1] [3]. Purity is commonly checked via elemental analysis and spectroscopic methods.
- **Metal Complexation:** The Schiff base ligand is deprotonated and reacted with organotin(IV) precursors like **dimethyltin(IV) dichloride (Me₂SnCl₂)** or **diphenyltin(IV) dichloride (Ph₂SnCl₂)**. This is often done under reflux in a dry solvent like toluene or methanol [1] [3].
- **Crystal Growth:** Single crystals suitable for XRD are obtained through **slow evaporation** of the reaction solution or a purified sample dissolved in a solvent like chloroform, DMSO, or DMF [1].

- **Data Collection & Processing:**

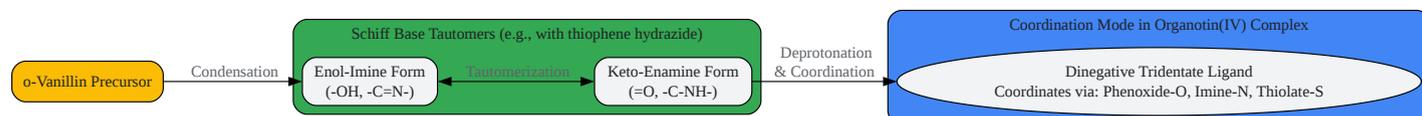
- A suitable single crystal is mounted on the diffractometer. Data collection is performed at controlled temperatures (e.g., 100 K) using **Mo K α** or **Cu K α** radiation.
- The raw data frames are processed using software like **CrysAlisPro** to index the unit cell, integrate reflection intensities, and apply corrections [2].

- **Structure Solution & Refinement:**

- The crystal structure is solved using **direct methods** with programs like **SHELXT** [2].
- The initial structural model is refined against all data using **full-matrix least-squares methods** in programs like **SHELXL**. This process involves adjusting atomic positions, displacement parameters, and occupancy to minimize the difference between observed and calculated structure factors [1] [2]. The **ORTEP** program is often used for generating thermal ellipsoid plots for publication [2].

Key Structural Features and Tautomerism

The crystal structure of **o-vanillin** itself has been determined, showing a planar molecule stabilized by an intramolecular hydrogen bond between the aldehyde oxygen and the phenolic hydrogen [4]. When forming Schiff bases, **o-vanillin** derivatives can exhibit **tautomerism**, which plays a crucial role in their coordination behavior [2].



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*Tautomerism and coordination behavior of **o-vanillin** Schiff bases.*

The structural analysis of these organotin(IV) complexes reveals a consistent **five-coordinate geometry** around the tin center. The coordination sphere is composed of the three donor atoms from the Schiff base (thiolate-S, phenoxide-O, and imine-N) and two carbon atoms from the organic groups (Me or Ph). This geometry is typically intermediate between trigonal bipyramidal and square pyramidal [1] [3].

Complementary Analytical & Computational Methods

XRD is the definitive technique for determining solid-state structure, but it's often complemented by other methods and computational studies.

- **Spectroscopic Techniques:**

- **IR Spectroscopy:** Confirms deprotonation and coordination. The disappearance of the $\nu(\text{NH})$ stretch ($\sim 3089 \text{ cm}^{-1}$) and a shift in the $\nu(\text{C}=\text{N})$ azomethine stretch to lower wavenumbers indicate complex formation. The $\nu(\text{C}-\text{S})$ band splitting is evidence of thiolate sulphur coordination [3].
- **NMR Spectroscopy:** Multinuclear NMR (^1H , ^{13}C , ^{119}Sn) in solution provides information about the symmetry and coordination environment. The ^{119}Sn NMR chemical shift is particularly sensitive to the coordination number and geometry around the tin atom [1] [3].

- **Computational Chemistry:**

- **Density Functional Theory (DFT):** Used to optimize the molecular geometry, which is then compared with the XRD data to validate the experimental structure. DFT also calculates vibrational frequencies to aid in IR spectral assignments [1] [4] [3].
- **Molecular Docking:** Employed to study the interaction between the organotin(IV) complexes and biomolecules like DNA. Studies suggest these compounds exhibit strong DNA binding affinity, primarily through **groove-binding interactions** [1].

Conclusion

In summary, **o-vanillin** serves as a versatile precursor for Schiff base ligands. Their metal complexes, particularly with organotin(IV), form well-defined, five-coordinate structures as confirmed by single-crystal XRD. The combination of synthesis, XRD, spectroscopy, and computational modeling provides a powerful toolkit for elucidating the structures of these compounds and understanding their promising cytotoxic mechanisms, which include ROS induction and DNA interaction [1].

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